

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Glaucine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Glaucine is a prominent aporphine alkaloid naturally occurring in various plant species, most notably the yellow horn poppy (Glaucium flavum).[1] It is the dextrorotatory enantiomer of glaucine and is recognized for its diverse pharmacological activities, including antitussive, bronchodilator, anti-inflammatory, and neuroleptic effects.[1] Its therapeutic potential is attributed to its action as a phosphodiesterase 4 (PDE4) inhibitor and a calcium channel blocker.[1] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of (+)-Glaucine, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development purposes.

Chemical Structure and Properties

(+)-Glaucine possesses a tetracyclic dibenzo[de,g]quinoline core, characteristic of aporphine alkaloids. The structure features four methoxy groups and a methyl group attached to the nitrogen atom.

Table 1: Chemical and Physical Properties of (+)-Glaucine



Property	Value	Reference(s)
IUPAC Name	(6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline	PubChem
Synonyms	(S)-(+)-Glaucine, d-Glaucine, Boldine dimethyl ether, Glauvent	PubChem
CAS Number	475-81-0	PubChem
Molecular Formula	C21H25NO4	PubChem
Molecular Weight	355.43 g/mol	PubChem
Melting Point	120 °C	-
Optical Rotation	$[\alpha]D^{20}$ +115° (c = 3 in ethanol)	-

Stereochemistry

The stereochemistry of glaucine is a critical aspect of its biological activity. The naturally occurring and more studied form is the dextrorotatory (+)-enantiomer.

- Absolute Configuration: The absolute configuration of the chiral center at position 6a is designated as (S) according to the Cahn-Ingold-Prelog priority rules. This is reflected in its full IUPAC name: (6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4Hdibenzo[de,g]quinoline.[2]
- Conformation: Spectroscopic studies, including 1H and 13C NMR, have shown that in solution, the B-ring of **(+)-glaucine** predominantly adopts an M-conformation.[2] The N-methyl group is primarily found in an equatorial position.

Spectroscopic Data

The structural elucidation and confirmation of **(+)-Glaucine** rely on various spectroscopic techniques.

Table 2: Spectroscopic Data for (+)-Glaucine



Technique	Data	Reference(s)
¹ H NMR	The proton NMR spectrum exhibits characteristic signals for the four methoxy groups, the N-methyl group, aromatic protons, and the aliphatic protons of the tetracyclic system. Detailed assignments have been made using 2D NMR techniques like COSY and HETCOR. A comprehensive list of chemical shifts and coupling constants is available in specialized literature.	
¹³ C NMR	The carbon NMR spectrum shows 21 distinct signals corresponding to the carbon skeleton of glaucine. The chemical shifts of the methoxy carbons, aromatic carbons, and aliphatic carbons have been fully assigned.	
Mass Spectrometry	Electrospray ionization (ESI) mass spectrometry typically shows a prominent protonated molecular ion [M+H] ⁺ at m/z 356. Fragmentation patterns often involve the loss of methyl groups and retro-Diels-Alder reactions.	PubChem
Infrared (IR) Spectroscopy	The IR spectrum displays characteristic absorption bands for C-H stretching of aromatic and aliphatic groups,	-



C=C stretching of the aromatic rings, and C-O stretching of the methoxy groups.

Experimental Protocols

The following are representative protocols for the isolation, synthesis, and analysis of **(+)-Glaucine**. These are generalized procedures and may require optimization for specific laboratory conditions.

Protocol 1: Isolation of (+)-Glaucine from Glaucium flavum

This protocol is based on established alkaloid extraction and purification methods.

- Extraction:
 - Air-dried and powdered aerial parts of Glaucium flavum are subjected to Soxhlet extraction with methanol for several hours.
 - The methanolic extract is concentrated under reduced pressure to yield a crude residue.
- Acid-Base Extraction:
 - The residue is dissolved in a 2% hydrochloric acid solution and filtered.
 - The acidic aqueous solution is washed with a non-polar organic solvent (e.g., hexane) to remove neutral and weakly basic impurities.
 - The aqueous layer is then basified to a pH of approximately 8-9 with ammonium hydroxide.
 - The basic solution is extracted multiple times with dichloromethane or chloroform to extract the alkaloids.
- Purification:



- The combined organic extracts are dried over anhydrous sodium sulfate and concentrated.
- The crude alkaloid mixture is purified by column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing pure (+)-Glaucine are combined and the solvent is evaporated. The
 resulting solid can be further purified by recrystallization from a suitable solvent system
 (e.g., ethanol).

Protocol 2: Chemoenzymatic Synthesis of (S)-(+)-Glaucine

This protocol is a simplified representation of modern synthetic strategies that combine enzymatic and chemical steps for stereoselective synthesis.

- Enzymatic Stereoselective Reduction:
 - A suitable prochiral precursor, such as a 1-benzyl-3,4-dihydroisoquinoline derivative, is subjected to asymmetric reduction using an engineered imine reductase (IRED) to establish the (S)-stereocenter at C-1.
- N-Methylation:
 - The resulting secondary amine is N-methylated using a suitable methylating agent (e.g., formaldehyde and sodium borohydride or an enzymatic approach with an Nmethyltransferase).
- Intramolecular Aryl-Aryl Coupling:
 - The N-methylated tetrahydroisoquinoline undergoes an intramolecular aryl-aryl coupling reaction to form the aporphine core. This can be achieved through various methods, including palladium-catalyzed cross-coupling or photoinduced reactions.
- Final Modifications and Purification:



- Any necessary deprotection or functional group modifications are performed.
- The final product, (S)-(+)-Glaucine, is purified using chromatographic techniques.

Protocol 3: HPLC Quantification of (+)-Glaucine

This protocol outlines a validated method for the quantitative analysis of glaucine in plant extracts.

- Instrumentation and Conditions:
 - HPLC System: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.
 - Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
 - Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).
 - Flow Rate: Typically 1.0 mL/min.
 - Detection Wavelength: 280-310 nm.
 - Column Temperature: Ambient or controlled (e.g., 30 °C).
- Sample and Standard Preparation:
 - Standard Solutions: Prepare a stock solution of (+)-Glaucine standard in methanol or a suitable solvent and perform serial dilutions to create calibration standards.
 - Sample Preparation: Extract the plant material with a suitable solvent (e.g., methanol). The extract may require filtration and dilution before injection.
- Analysis and Quantification:
 - Inject the standard solutions to construct a calibration curve of peak area versus concentration.

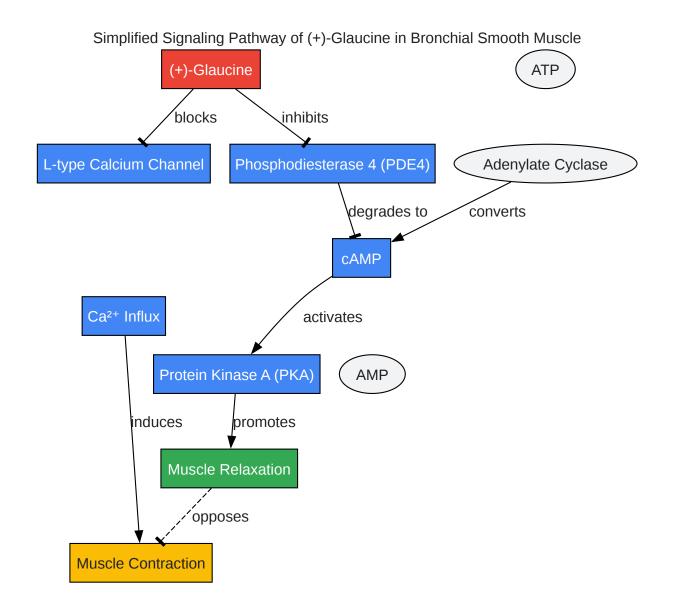


- Inject the sample solutions and determine the peak area of glaucine.
- Quantify the amount of glaucine in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways and Mechanisms of Action

(+)-Glaucine exerts its pharmacological effects through multiple mechanisms. Two key pathways are the inhibition of phosphodiesterase 4 (PDE4) and the blockade of L-type calcium channels.





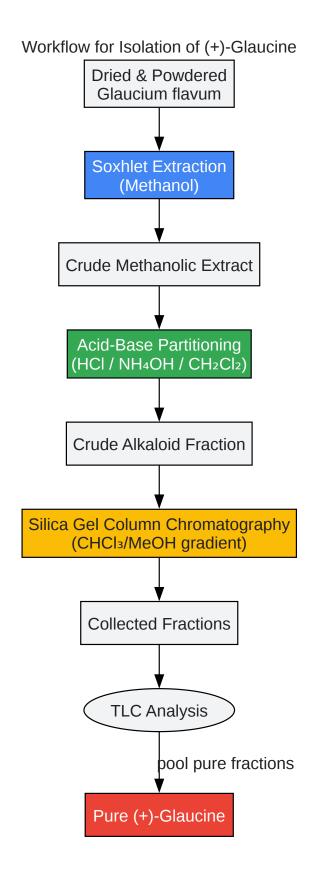
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Caption: Signaling pathway of (+)-Glaucine in smooth muscle.

Experimental Workflow Visualization



The following diagram illustrates a general workflow for the extraction and purification of **(+)**-**Glaucine** from its natural source.





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